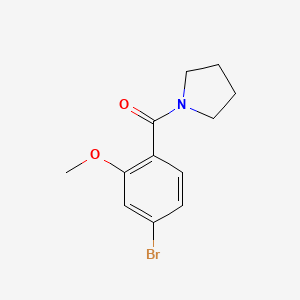

(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a chemical compound . It’s a type of alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups .

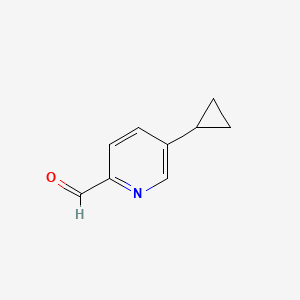

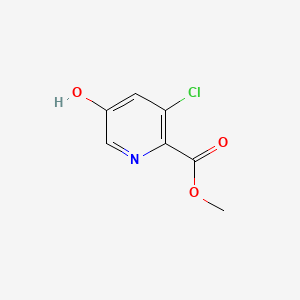

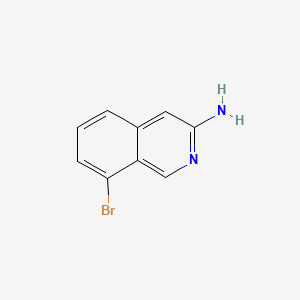

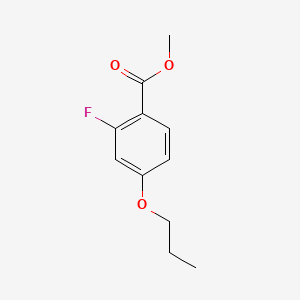

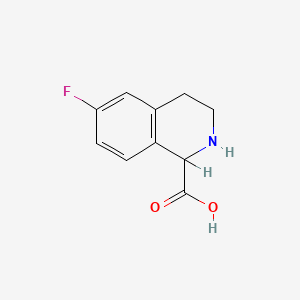

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Antiestrogenic Activity and Synthesis : A related compound, synthesized through acylation and Grignard reactions, showed potent antiestrogenic activity in rats and mice, with high binding affinity to estrogen receptors in rat uterine cytosol (Jones et al., 1979).

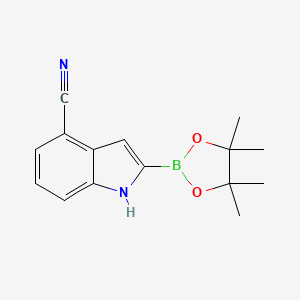

Molecular Structure Analysis : Studies on similar compounds revealed their crystal structures and molecular conformations, contributing to the understanding of their chemical properties and potential applications (Butcher et al., 2006); (Lakshminarayana et al., 2009).

Antimicrobial Properties : Organotin(IV) complexes derived from related compounds demonstrated effective antimicrobial activities, potentially offering new avenues for drug development (Singh et al., 2016).

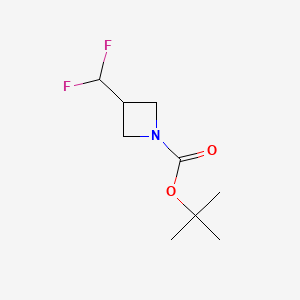

Synthesis of Novel Derivatives : Research into the synthesis of novel derivatives of related compounds has opened doors to new chemical entities with potential applications in medicinal chemistry and agrochemicals (Ghelfi et al., 2003).

Potential in Cancer Research : Some derivatives have shown promising results in antimicrobial and anti-cancer studies, indicating potential applications in the development of novel therapeutics (Bogdanowicz et al., 2013).

Crystallographic and Conformational Analyses : Detailed analyses of the crystal structure and molecular docking of related compounds have provided insights into their potential interactions with biological targets, aiding drug design efforts (Lakshminarayana et al., 2018).

Safety and Hazards

For safety, it’s advised to avoid breathing mist, gas, or vapors of the compound, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It’s also important to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Future Directions

Alkylaminophenol compounds, such as “(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone”, have been used frequently in cancer treatment . The discovery of new compounds having antiproliferative action against cancer cells is very important . Therefore, future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name |

(4-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRHKYBMZIGYMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681851 |

Source

|

| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-97-3 |

Source

|

| Record name | Methanone, (4-bromo-2-methoxyphenyl)-1-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)